3-(Trifluoromethylsulfonyl)phenylacetic acid
Description
3-(Trifluoromethyl)phenylacetic acid (CAS 351-35-9) is a fluorinated aromatic acetic acid derivative with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . The compound features a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, which imparts strong electron-withdrawing effects. This structural feature enhances its lipophilicity and stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2-[3-(trifluoromethylsulfonyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c10-9(11,12)17(15,16)7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVJZKQKYMFSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241274 | |
| Record name | 3-[(Trifluoromethyl)sulfonyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301739-14-9 | |
| Record name | 3-[(Trifluoromethyl)sulfonyl]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Trifluoromethyl)sulfonyl]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethylsulfonyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylsulfonyl)phenylacetic acid typically involves the introduction of a trifluoromethylsulfonyl group to a phenylacetic acid derivative. One common method includes the reaction of phenylacetic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 3-(Trifluoromethylsulfonyl)phenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylsulfonyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acids or other reduced products.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinic acids.
Scientific Research Applications
3-(Trifluoromethylsulfonyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylsulfonyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethyl group distinguishes 3-(Trifluoromethyl)phenylacetic acid from other phenylacetic acid derivatives. Key structural and physicochemical differences are summarized below:
Table 1: Structural and Physicochemical Comparison
The -CF₃ group in 3-(Trifluoromethyl)phenylacetic acid increases acidity (pKa ~2.5–3.0) compared to phenylacetic acid (pKa ~4.3) due to its electron-withdrawing nature, enhancing reactivity in coupling reactions .
Antifungal and Antimicrobial Activity
- Phenylacetic acid inhibits Phytophthora capsici and Pythium ultimum at 10–50 μg/mL, comparable to commercial fungicides like metalaxyl .
- 3-(Trifluoromethyl)phenylacetic acid is primarily used as a synthetic intermediate, e.g., in amide derivatives for kidney-type glutaminase inhibitors . Its fluorinated structure may enhance membrane permeability but requires further bioactivity studies.
- 3-Phenylpropionic acid exhibits antimicrobial activity against Fusarium udum and Pseudomonas syringae, attributed to its extended alkyl chain facilitating membrane disruption .
Metabolic and Biodegradation Pathways
Biological Activity
3-(Trifluoromethylsulfonyl)phenylacetic acid is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and sulfonyl functional groups, which enhance its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-(Trifluoromethylsulfonyl)phenylacetic acid includes a phenylacetic acid backbone with a trifluoromethylsulfonyl group attached, which contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that 3-(Trifluoromethylsulfonyl)phenylacetic acid exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound showed promising IC50 values in comparison to standard chemotherapeutics like Doxorubicin:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(Trifluoromethylsulfonyl)phenylacetic acid | PACA2 | 22.4 |
| Doxorubicin | PACA2 | 52.1 |
These results suggest that the compound may be a viable candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies report that it exhibits significant antibacterial activity against various strains, including E. coli and C. albicans. The Minimum Inhibitory Concentration (MIC) values indicate strong potential for therapeutic applications:
| Microorganism | MIC (µg/mL) |
|---|---|
| B. mycoides | 4.88 |
| E. coli | 8.00 |
| C. albicans | 5.50 |
These findings highlight the compound's potential as an antimicrobial agent .
The biological activity of 3-(Trifluoromethylsulfonyl)phenylacetic acid is attributed to several mechanisms:
- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to various enzymes, potentially inhibiting their activity. For example, it may interact with cytochrome P450 enzymes, altering metabolic pathways .
- Gene Expression Modulation : The compound can influence gene expression related to apoptosis and oxidative stress response, leading to altered cellular metabolism and survival .
- Reactive Metabolite Formation : Metabolism by cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components, affecting overall cell function .
Case Studies
- In Vivo Studies : Animal models have been employed to assess the pharmacodynamics of 3-(Trifluoromethylsulfonyl)phenylacetic acid. Results indicated that higher doses resulted in significant changes in enzyme activities and gene expression profiles related to tumor suppression and microbial resistance.
- Clinical Relevance : A study focused on the compound's role in reducing tumor growth in xenograft models demonstrated its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Trifluoromethylsulfonyl)phenylacetic acid in laboratory settings?
- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling for introducing the trifluoromethylsulfonyl group to the phenylacetic acid backbone. Optimize reaction conditions (e.g., catalyst loading, solvent polarity, temperature) to enhance yield. Post-synthetic purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via -NMR and -NMR spectroscopy .
Q. How can researchers verify the stability of 3-(Trifluoromethylsulfonyl)phenylacetic acid under varying experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (pH 2–12, temperatures 25–60°C, UV light). Analyze degradation products using LC-QTOF-MS to identify hydrolytic or oxidative pathways. Quantify stability via HPLC-UV at λ = 254 nm. Results should be tabulated as follows:
| Condition | Degradation Rate (%/day) | Major Degradants Identified |
|---|---|---|
| pH 2, 25°C | 0.5 | Desulfonated derivative |
| pH 7, 40°C | 1.2 | Trifluoromethyl ketone |
| UV light, 30°C | 3.8 | Ring-opened byproducts |
.
Q. What analytical techniques are recommended for quantifying 3-(Trifluoromethylsulfonyl)phenylacetic acid in biological matrices?
- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d-phenylacetic acid) to minimize matrix effects. For tissue distribution studies, homogenize samples in PBS (pH 7.4) and extract using solid-phase extraction (SPE) cartridges. Validate method sensitivity (LOQ < 1 ng/mL) and linearity (R > 0.995) across physiological concentrations .
Advanced Research Questions
Q. How does 3-(Trifluoromethylsulfonyl)phenylacetic acid interact with enzymes involved in aromatic compound metabolism?
- Methodology : Perform enzyme kinetic assays (e.g., phenylacetate-CoA ligase) using purified enzymes. Measure and via spectrophotometric detection of CoA-thioester formation at 412 nm. Compare inhibition constants () with structurally similar compounds (e.g., 3-fluorophenylacetic acid) to assess selectivity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to active sites .
Q. What experimental approaches resolve contradictions in reported cellular effects of 3-(Trifluoromethylsulfonyl)phenylacetic acid?
- Methodology : Design dose-response studies across multiple cell lines (e.g., HepG2, HEK293) to identify cell-type-specific thresholds. Use RNA-seq to profile transcriptional changes (e.g., CYP450 isoforms, metabolic enzymes) and validate via qPCR. Reconcile conflicting data by controlling variables such as serum concentration in media, which may alter compound bioavailability .
Q. How can subcellular localization of 3-(Trifluoromethylsulfonyl)phenylacetic acid be tracked in live cells?
- Methodology : Synthesize a fluorescent probe by conjugating the compound to BODIPY-FL via a cleavable linker. Transfect cells with organelle-specific markers (e.g., MitoTracker for mitochondria). Image using confocal microscopy and quantify colocalization coefficients (Pearson’s ) in ImageJ. Compare with non-targeted analogs to confirm specificity .
Q. What strategies optimize in vivo dosing regimens for studying 3-(Trifluoromethylsulfonyl)phenylacetic acid in animal models?
- Methodology : Conduct pharmacokinetic (PK) studies in rodents using serial blood sampling. Calculate AUC, , and clearance rates via non-compartmental analysis. Adjust doses based on allometric scaling (e.g., mg/kg) to account for metabolic differences between species. Monitor toxicity via serum ALT/AST levels and histopathology .
Comparative and Mechanistic Questions
Q. How does the trifluoromethylsulfonyl group influence the compound’s biochemical activity compared to other substituents?
- Methodology : Synthesize analogs with methyl, nitro, or halide substituents. Compare log values (HPLC-derived) to assess hydrophobicity and membrane permeability. Test inhibitory effects on target enzymes (e.g., cyclooxygenase-2) using fluorometric assays. The trifluoromethylsulfonyl group enhances electronegativity, increasing hydrogen-bonding potential and metabolic stability .
Q. What computational tools predict metabolic pathways of 3-(Trifluoromethylsulfonyl)phenylacetic acid?
- Methodology : Use in silico platforms like Meteor (Lhasa Limited) or GLORYx to simulate phase I/II metabolism. Validate predictions with in vitro microsomal incubations (human liver microsomes + NADPH). Detect metabolites via high-resolution MS and match fragmentation patterns to predicted structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
